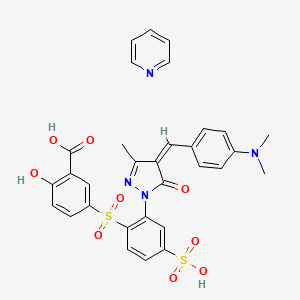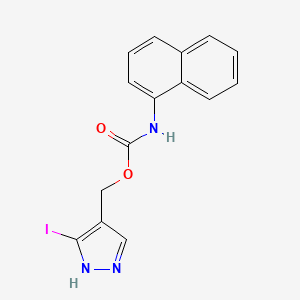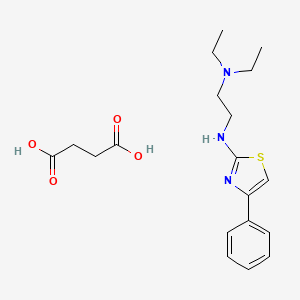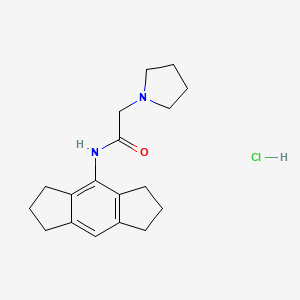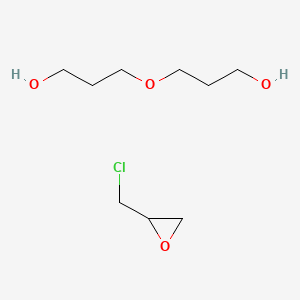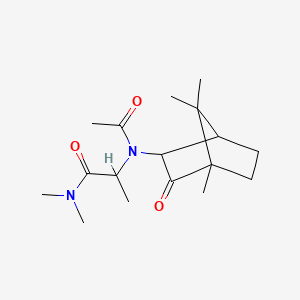
N,N-Dimethyl-2-(N-(2-oxo-3-bornyl)acetamido)propionamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BRN 2884243 is a chemical compound with a unique structure and properties that make it significant in various scientific fields It is known for its applications in chemistry, biology, medicine, and industry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of BRN 2884243 involves several steps, each requiring specific reaction conditions. The compound can be synthesized through a series of organic reactions, including condensation, cyclization, and functional group transformations. The reaction conditions typically involve the use of solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of BRN 2884243 is scaled up using optimized synthetic routes. The process involves large-scale reactors, continuous flow systems, and advanced purification techniques to produce the compound efficiently. The industrial production methods are designed to minimize waste and maximize the yield of BRN 2884243.
Analyse Des Réactions Chimiques
Types of Reactions
BRN 2884243 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: BRN 2884243 can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
The reactions involving BRN 2884243 typically use reagents such as acids, bases, oxidizing agents, and reducing agents. The conditions for these reactions include controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance the reaction rate and selectivity.
Major Products Formed
The major products formed from the reactions of BRN 2884243 depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted compounds with different functional groups.
Applications De Recherche Scientifique
BRN 2884243 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent and intermediate in organic synthesis, helping to create complex molecules for various purposes.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its use as a probe in biochemical assays.
Medicine: BRN 2884243 is investigated for its potential therapeutic properties, including its role in drug development and its effects on specific molecular targets.
Industry: The compound is used in the production of specialty chemicals, materials, and other industrial products.
Mécanisme D'action
The mechanism of action of BRN 2884243 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the context in which the compound is used.
Conclusion
BRN 2884243 is a versatile compound with significant importance in multiple scientific fields. Its unique properties, diverse applications, and specific mechanism of action make it a valuable subject of study and use in chemistry, biology, medicine, and industry. Understanding its preparation methods, chemical reactions, and comparison with similar compounds provides a comprehensive insight into its potential and utility.
Propriétés
Numéro CAS |
94801-86-2 |
|---|---|
Formule moléculaire |
C17H28N2O3 |
Poids moléculaire |
308.4 g/mol |
Nom IUPAC |
2-[acetyl-(4,7,7-trimethyl-3-oxo-2-bicyclo[2.2.1]heptanyl)amino]-N,N-dimethylpropanamide |
InChI |
InChI=1S/C17H28N2O3/c1-10(15(22)18(6)7)19(11(2)20)13-12-8-9-17(5,14(13)21)16(12,3)4/h10,12-13H,8-9H2,1-7H3 |
Clé InChI |
GTTAMIRBQGFZGJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)N(C)C)N(C1C2CCC(C1=O)(C2(C)C)C)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


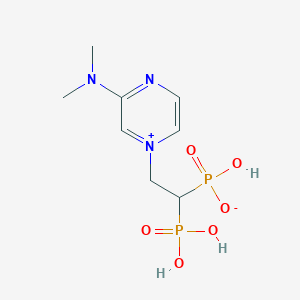
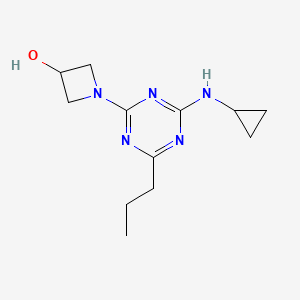

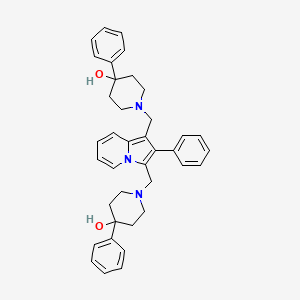
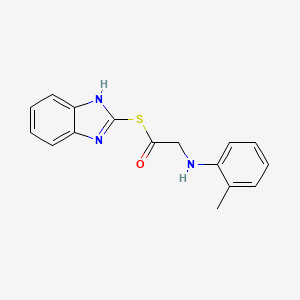
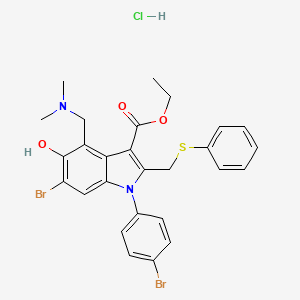

![(1aalpha,4aalpha,7alpha,7abeta,7balpha)-(-)-1a,2,4a,5,6,7,7a,7b-octahydro-1,1,4,7-tetramethyl-1H-cycloprop[e]azulene](/img/structure/B12733620.png)

